N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine

Catalog No.
S13598963
CAS No.
M.F
C15H8ClF3N4O2
M. Wt
368.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquin...

Product Name

N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-nitroquinazolin-4-amine

Molecular Formula

C15H8ClF3N4O2

Molecular Weight

368.70 g/mol

InChI

InChI=1S/C15H8ClF3N4O2/c16-12-3-1-8(5-11(12)15(17,18)19)22-14-10-6-9(23(24)25)2-4-13(10)20-7-21-14/h1-7H,(H,20,21,22)

InChI Key

SYNAFSVNQDNYSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F)Cl

N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine is a synthetic compound characterized by its unique chemical structure and properties. This compound features a quinazoline core, which is a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The specific substitution pattern includes a 4-chloro and 3-trifluoromethyl group on the phenyl ring, along with a nitro group at the 6-position of the quinazoline. Its molecular formula is C14H8ClF3N4O2C_{14}H_{8}ClF_{3}N_{4}O_{2}, and it has a molecular weight of approximately 360.68 g/mol .

Typical of amines and nitro compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which alters the compound's reactivity and biological activity.
  • Electrophilic Aromatic Substitution: The presence of the chloro and trifluoromethyl groups allows for electrophilic aromatic substitution reactions, where additional substituents can be introduced onto the aromatic ring.

N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine has shown promising biological activity, particularly in the field of medicinal chemistry. Research indicates that it may exhibit anti-cancer properties, acting as an inhibitor for certain kinases involved in tumor growth and proliferation. Additionally, its structural features suggest potential activity against various other diseases, including inflammatory conditions and infections .

The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine typically involves several key steps:

  • Formation of Quinazoline Core: The initial step often involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazoline structure.
  • Introduction of Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the quinazoline.
  • Substitution Reactions: The final step involves introducing the 4-chloro-3-(trifluoromethyl)phenyl moiety via nucleophilic substitution or coupling reactions with halogenated precursors .

This compound has potential applications in several areas:

  • Pharmaceutical Development: Due to its biological activity, it may be developed as a therapeutic agent for cancer treatment or other diseases.
  • Research Tool: It can serve as a biochemical probe for studying specific biological pathways or mechanisms due to its ability to interact with various cellular targets.
  • Agricultural Chemistry: Given its structural properties, it may also find applications in agrochemicals as a pesticide or herbicide .

Interaction studies are crucial for understanding how N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine interacts with biological systems. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Assays: Testing its effects on cell viability, proliferation, and apoptosis in various cancer cell lines.
  • In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential and safety profiles .

Several compounds share structural similarities with N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amineContains fluorine instead of trifluoromethylDifferent electronic properties affecting reactivity
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amineMethoxy group instead of trifluoromethylAltered solubility and potential bioactivity
7-Fluoro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amineFluorine substitution at position 7Variations in binding affinity to targets
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-aminesLacks additional trifluoromethyl groupMore straightforward synthesis and characterization

The uniqueness of N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine lies in its specific combination of electron-withdrawing groups, which enhances its biological activity while providing distinct chemical properties compared to similar compounds .

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

368.0287877 g/mol

Monoisotopic Mass

368.0287877 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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